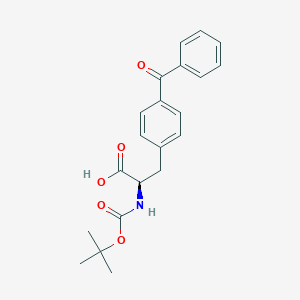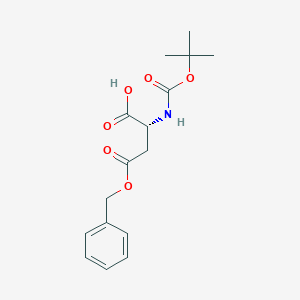
Boc-beta-(2-Thienyl)-D-ala-OH dcha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt: is a chemical compound with the molecular formula C24H40N2O4S and a molecular weight of 452.65 g/mol . This compound is primarily used in proteomics research and is known for its specific structural properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt is used as a building block for the synthesis of more complex molecules. It is particularly useful in peptide synthesis due to its protected amino group .
Biology: In biological research, this compound is used to study protein interactions and functions. It serves as a model compound for understanding the behavior of thiophene-containing amino acids in proteins .
Medicine: While not directly used in therapeutic applications, this compound aids in the development of peptide-based drugs by providing insights into the stability and reactivity of thiophene-containing peptides .
Industry: In the industrial sector, Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt is used in the production of specialized chemicals and materials, particularly those involving peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt typically involves the protection of the amino group of beta-(2-thienyl)-D-alanine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves large-scale synthesis with stringent control over reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Free beta-(2-thienyl)-D-alanine.
Wirkmechanismus
The mechanism of action of Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in various biochemical processes .
Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of beta-(2-thienyl)-D-alanine. The pathways involved include peptide bond formation and subsequent biochemical interactions in proteomics research .
Vergleich Mit ähnlichen Verbindungen
- Boc-beta-(2-thienyl)-L-alanine dicyclohexylammonium salt
- Boc-beta-(2-furyl)-D-alanine dicyclohexylammonium salt
- Boc-beta-(2-thienyl)-DL-alanine dicyclohexylammonium salt
Uniqueness: Boc-beta-(2-thienyl)-D-alanine dicyclohexylammonium salt is unique due to its specific stereochemistry (D-alanine) and the presence of a thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable in specialized research applications .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S.C12H23N/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHJUPIDDUMKSU-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B558562.png)

